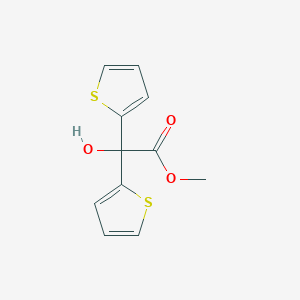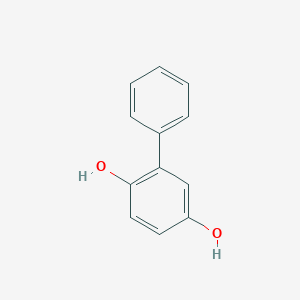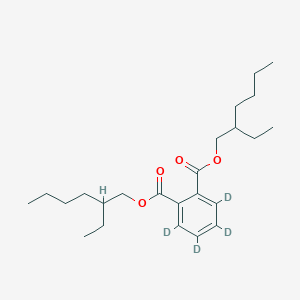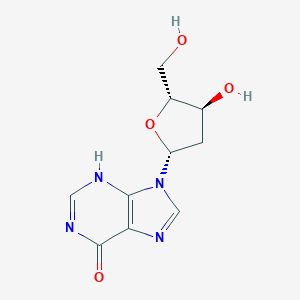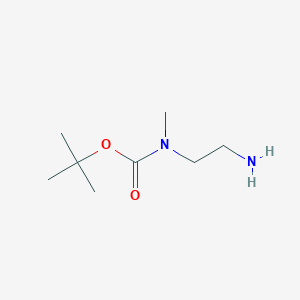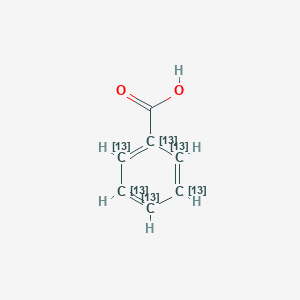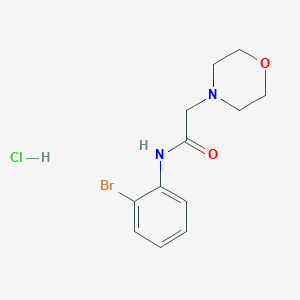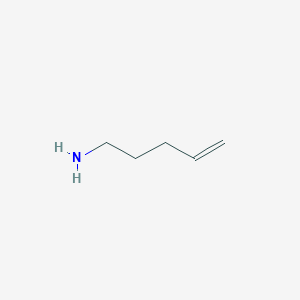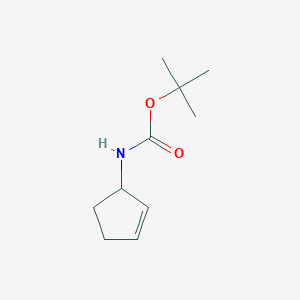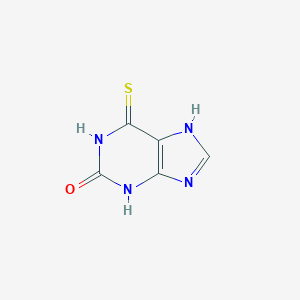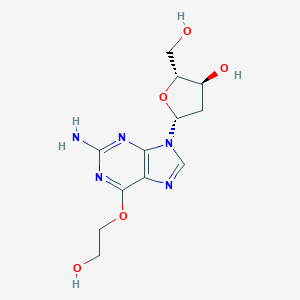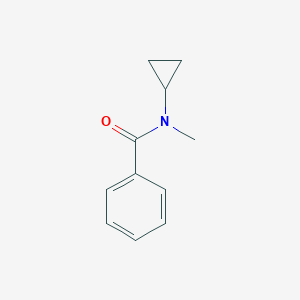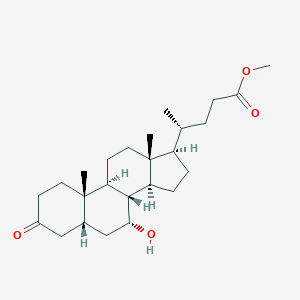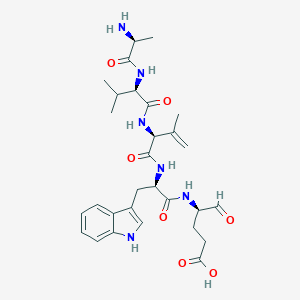
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl), also known as cyclo(VVWGA), is a cyclic peptide that has gained significant attention in the scientific community. This peptide is known for its unique structure and potential applications in various fields, including drug development, biotechnology, and medical research.
Aplicaciones Científicas De Investigación
Cyclo(VVWGA) has been extensively studied for its potential applications in various fields. In drug development, this peptide has been shown to exhibit antimicrobial, antiviral, and anticancer properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. In biotechnology, Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) has been used as a scaffold for the design of novel peptides and proteins. In medical research, this peptide has been used as a tool to study protein-protein interactions and signal transduction pathways.
Mecanismo De Acción
The mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is not fully understood. However, studies have suggested that this peptide may exert its biological effects by interacting with specific receptors or enzymes. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. It has also been shown to activate the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Cyclo(VVWGA) has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various disease models, including Alzheimer's disease and Parkinson's disease. In addition, this peptide has been shown to enhance wound healing and tissue regeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) in lab experiments is its stability and solubility. This peptide is highly stable and can be easily dissolved in water or organic solvents. It also has a low toxicity profile, making it suitable for in vitro and in vivo studies. However, one of the limitations of using Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) is its high cost of synthesis, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). One of the areas of interest is the development of novel Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)peptides based on the structure of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA). These peptides may have improved biological activity and specificity, making them suitable for various applications. Another area of interest is the study of the mechanism of action of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) and its interaction with specific receptors or enzymes. This may provide insights into the design of novel drugs and therapies. Finally, the use of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) as a tool for studying protein-protein interactions and signal transduction pathways may lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the use of solid-phase peptide synthesis (SPPS) techniques. This technique involves the stepwise addition of amino acids onto a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl)(VVWGA) involves the cyclization of a linear peptide sequence, which is achieved by incorporating a cysteine residue at one end of the peptide chain and a glycine residue at the other end. The cysteine residue forms a disulfide bond with the glycine residue, resulting in the formation of a cyclic peptide.
Propiedades
Número CAS |
140374-63-6 |
|---|---|
Nombre del producto |
Cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) |
Fórmula molecular |
C29H40N6O7 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbut-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H40N6O7/c1-15(2)24(35-29(42)25(16(3)4)34-26(39)17(5)30)28(41)33-22(27(40)32-19(14-36)10-11-23(37)38)12-18-13-31-21-9-7-6-8-20(18)21/h6-9,13-14,16-17,19,22,24-25,31H,1,10-12,30H2,2-5H3,(H,32,40)(H,33,41)(H,34,39)(H,35,42)(H,37,38)/t17-,19+,22+,24-,25+/m0/s1 |
Clave InChI |
GIWOOCFNDNBDNS-QOTWGDGUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Secuencia |
AVXWE |
Sinónimos |
cyclo(Val-Val-Trp-Glu-Ala) cyclo(valyl-valyl-tryptophyl-glutamyl-alanyl) WS 7338D WS-7338D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
